Alphamedix

Description

Properties

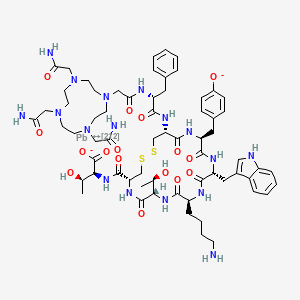

Molecular Formula |

C65H91N17O16PbS2 |

|---|---|

Molecular Weight |

1642.6 g/mol |

IUPAC Name |

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-[(4-oxidophenyl)methyl]-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoate;lead-212(2+) |

InChI |

InChI=1S/C65H93N17O16S2.Pb/c1-38(83)56-64(96)76-51(63(95)78-57(39(2)84)65(97)98)37-100-99-36-50(75-59(91)47(28-40-10-4-3-5-11-40)71-55(89)35-82-26-24-80(33-53(68)87)22-20-79(32-52(67)86)21-23-81(25-27-82)34-54(69)88)62(94)73-48(29-41-15-17-43(85)18-16-41)60(92)74-49(30-42-31-70-45-13-7-6-12-44(42)45)61(93)72-46(58(90)77-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,70,83-85H,8-9,14,19-30,32-37,66H2,1-2H3,(H2,67,86)(H2,68,87)(H2,69,88)(H,71,89)(H,72,93)(H,73,94)(H,74,92)(H,75,91)(H,76,96)(H,77,90)(H,78,95)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+5 |

InChI Key |

XWRQOPLCTVHUPG-DGSPUKEMSA-L |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)[O-])NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)[O-])O.[212Pb+2] |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)[O-])NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)NC(C(C)O)C(=O)[O-])O.[Pb+2] |

Origin of Product |

United States |

Molecular Architecture and Radiochemical Modalities of Alphamedix

Structural Components of the Alphamedix Radioligand

The structure of this compound is a sophisticated construct comprising a targeting moiety, a radiometal chelator, and a therapeutic radionuclide. This design facilitates selective delivery of radiation to tumor cells expressing SSTRs. nih.gov

Somatostatin (B550006) Receptor (SSTR)-Targeting Peptide Moiety (DOTAMTATE Analogues)

The targeting component of this compound is a somatostatin analog, specifically DOTAMTATE. snmjournals.orgsnmjournals.orgnih.gov DOTAMTATE is an octreotide (B344500) derivative where phenylalanine at position 3 is substituted by tyrosine and threoninol at position 8 is replaced with threonine. nih.gov This modification enhances its binding affinity to somatostatin receptors, particularly SSTR2, which are overexpressed on the surface of most NET cells and their metastases. nih.gov This high affinity ensures the radioligand selectively accumulates in tumor tissues, minimizing exposure to healthy cells. nih.gov Other somatostatin analogs like DOTATATE and DOTAM-JR11 also target SSTR2, but differ in their specific properties and clinical applications. snmjournals.orgsnmjournals.org While both TATE and TOC target SSTR2, TATE has approximately 10-fold higher binding to SSTR2 than TOC. snmjournals.orgsnmjournals.org

Radiometal Chelator Design and Characteristics (e.g., DOTAM, TCMC, DOTA, PSC)

The radiometal chelator is a crucial component responsible for securely binding the therapeutic radionuclide to the targeting peptide. In this compound, the chelator used is DOTAM, also known as TCMC (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic amide). nih.govresearchgate.netoncidiumfoundation.org DOTAM is a bifunctional, macrocyclic chelating agent. nih.gov The design of the chelator is critical for maintaining the stability of the radioconjugate in vivo, preventing the premature release of the radionuclide, which could lead to off-target radiation and toxicity. enen.eu

Comparison of different chelators for lead radionuclides has shown variations in chelation efficiency and stability. For instance, DOTAM has demonstrated superior chelation efficiency and faster kinetics compared to DOTA and PSC when complexed with 212Pb. snmjournals.org While DOTA is widely used for other radionuclides like 177Lu and 68Ga, it is considered suboptimal for 212Pb chelation. researchgate.net The substitution of carboxylate arms for amides in the original DOTA structure, as seen in DOTAM (TCMC), results in improved chelation kinetics and thermodynamic stability with lead. snmjournals.org PSC is another chelator known to form highly stable complexes with 203/212Pb, and in contrast to less stable DOTA complexes, it is reported to remain intact even after beta conversion to 212Bi. researchgate.net

Radionuclide Selection: Lead-212 (212Pb) as an In Vivo Alpha Emitter Generator

The therapeutic efficacy of this compound stems from the radioactive isotope Lead-212 (212Pb). snmjournals.orgsnmjournals.orgclinicaltrialsarena.com 212Pb is a beta-emitter itself, with a half-life of 10.6 hours, but it serves as an in vivo generator of potent alpha particles through its decay chain. businesswire.comsanofi.commdpi.com The key alpha-emitting daughters in the 212Pb decay series are Bismuth-212 (212Bi) and Polonium-212 (212Po). mdpi.com 212Bi has a half-life of 60.6 minutes and emits an alpha particle in 35.9% of its decays, while 212Po is a very short-lived alpha emitter (half-life of 0.3 µs). mdpi.com

Alpha particles are characterized by high linear energy transfer (LET) and a short path length in tissues (typically 50-100 µm). nih.govmdpi.com This allows for highly localized energy deposition, causing irreparable double-strand DNA breaks in targeted cancer cells with minimal damage to surrounding healthy tissues. clinicaltrialsarena.comnih.govbusinesswire.commdpi.com This contrasts with beta-emitters, which have lower LET and longer path lengths, leading to a "crossfire effect" that can damage neighboring healthy cells. nih.gov The use of 212Pb as an in vivo generator ensures that alpha particles are delivered directly within or in close proximity to the tumor cells where the radioligand is internalized. businesswire.com

Radiochemical Synthesis and Formulation Methodologies

The synthesis of this compound involves the efficient and reliable radiolabeling of the DOTAMTATE peptide with 212Pb. This process requires specific protocols to ensure high radiochemical yield and purity.

Efficient Radiolabeling Protocols for 212Pb-DOTAMTATE

Efficient radiolabeling of the somatostatin analog with 212Pb is crucial for the clinical application of this compound. Radiolabeling protocols typically involve combining the DOTAMTATE peptide conjugated to a suitable chelator (like DOTAM/TCMC) with a solution containing 212Pb. mdpi.comresearchgate.net

Studies comparing different chelators have shown variations in the speed and efficiency of 212Pb incorporation. For DOTAM, a radiochemical yield (RCY) exceeding 95% with 212Pb can be achieved relatively quickly, often in less than 10 minutes at room temperature. snmjournals.orgsnmjournals.org In contrast, DOTA may require longer incubation times, and PSC even longer, sometimes necessitating elevated temperatures to reach similar high yields. snmjournals.orgsnmjournals.org

Radiolabeling of DOTAM-TATE and other octreotate analogs with 203/212PbCl2 has been performed at room temperature in the presence of sodium acetate (B1210297) buffer, maintaining a pH between 5 and 6. mdpi.comresearchgate.net The inclusion of stabilizers like ascorbic acid and gentisic acid in the reaction mixture and final formulation is important to prevent radiolysis of the radiolabeled compound. mdpi.comresearchgate.net

Analytical Validation of Radiochemical Yield and Purity

Rigorous analytical validation is essential to confirm the success of the radiolabeling procedure and to ensure the quality and safety of the final this compound product. This involves determining the radiochemical yield (RCY) and radiochemical purity (RCP). mdpi.comresearchgate.net

Radiochemical yield refers to the efficiency of the radiolabeling reaction, indicating the percentage of the total radioactivity that is successfully incorporated into the desired radioligand. Radiochemical purity, on the other hand, measures the proportion of the radioactivity that is in the desired chemical form (i.e., 212Pb bound to the DOTAMTATE-chelator construct) compared to other radioactive species (e.g., free 212Pb or radiolytic degradation products). mdpi.comresearchgate.net

Common analytical techniques used for the validation of 212Pb-DOTAMTATE include instant thin-layer chromatography (iTLC) and radio-high-performance liquid chromatography (radio-HPLC). mdpi.comresearchgate.net These methods allow for the separation and quantification of the radiolabeled product from impurities. Studies have reported high radiochemical yields (typically ≥ 96%) and radiochemical purity (typically ≥ 95%) for 212Pb-labeled octreotate analogs, including DOTAM-TATE, using these techniques. mdpi.comresearchgate.net The purity of the chelator itself, such as PSC, can also be assessed using techniques like high-performance liquid chromatography and liquid chromatography-mass spectrometry. snmjournals.org

Radiochemical Yield and Purity Data for 203/212Pb-Labeled Compounds mdpi.com

| Compound | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) |

| DOTAM-TATE | ≥ 96% | ≥ 95% |

| eSOMA-01 | ≥ 96% | ≥ 95% |

| eSOMA-02 | ≥ 96% | ≥ 95% |

| eSOMA-03 | ≥ 96% | ≥ 95% |

Note: Data based on radiolabeling with 203/212PbCl2 at room temperature.

Chelation Efficiency Comparison with 212Pb snmjournals.orgsnmjournals.org

| Chelator | Time to >95% RCY (Room Temperature) |

| DOTAM | < 10 minutes |

| DOTA | Additional 20 minutes |

| PSC | Approximately 50 minutes (including 20 min at 37°C) |

Note: RCY remained above 95% at 24 hours for all compounds.

In Vitro and In Vivo Radiopharmaceutical Stability Assessments

The stability of this compound in biological systems is paramount to ensuring effective targeting and minimizing off-target radiation exposure. Radiopharmaceutical stability is assessed through both in vitro and in vivo studies.

In vitro stability assessments typically involve incubating the radioconjugate in biological media such as serum or plasma to evaluate its integrity over time. High radiochemical purity and stability in these conditions indicate that the ²¹²Pb remains bound to the DOTAM-TATE construct and is not prematurely released as free radionuclide. Studies on ²¹²Pb-DOTAM-TATE and related ²¹²Pb-labeled SSTR2-targeting ligands have demonstrated high stability in vitro, with radiochemical purity remaining high (e.g., over 97% in PBS and mouse serum up to 24 hours for some analogs). nih.gov This suggests that the DOTAM chelator effectively retains the ²¹²Pb radionuclide in the presence of competing biological molecules.

In vivo stability is assessed through biodistribution studies in animal models. These studies track the distribution of the radiopharmaceutical in the body over time, providing insights into its targeting specificity, clearance, and the potential for dissociation of the radionuclide or its radioactive daughters. Favorable in vivo stability is characterized by high uptake and retention in target tissues (SSTR2-expressing tumors in the case of this compound) and low uptake and rapid clearance from non-target organs, particularly those sensitive to radiation. Preclinical studies with ²¹²Pb-labeled SSTR2 analogs, including DOTAM-TATE, have shown favorable biodistribution profiles with targeted uptake in tumors and acceptable accumulation in healthy tissues like the pancreas and kidneys, followed by relatively rapid clearance from these organs over 24 hours. nih.goveasychem.org The retention of the ²¹²Pb within the chelate in vivo is crucial for delivering the therapeutic dose specifically to the tumor cells.

Data from in vitro stability studies of ²⁰³Pb-labeled SSTR2 ligands, used as surrogates for ²¹²Pb due to the imaging properties of ²⁰³Pb, illustrate the differences in stability between various chelator-peptide conjugates.

| Radioligand | Medium | Stability at 1 h (%) | Stability at 24 h (%) |

| [²⁰³Pb]Pb-DOTAM-TATE | PBS | >97 | >97 |

| [²⁰³Pb]Pb-DOTAM-TATE | Mouse serum | >97 | >97 |

| [²⁰³Pb]Pb-eSOMA-01 | PBS | >97 | >97 |

| [²⁰³Pb]Pb-eSOMA-01 | Mouse serum | >97 | >97 |

| [²⁰³Pb]Pb-eSOMA-03 | PBS | 70 | 15 |

| [²⁰³Pb]Pb-eSOMA-03 | Mouse serum | 85 | 60 |

Table 1: In Vitro Stability of ²⁰³Pb-Labeled SSTR2 Ligands (Based on data from nih.gov)

These data highlight the high stability achieved with DOTAM-TATE and eSOMA-01 conjugates compared to eSOMA-03, emphasizing the importance of chelator and conjugate design for radiopharmaceutical stability.

Decay Cascade Dynamics and Daughter Recoil Mitigation Strategies

The therapeutic effect of this compound is derived from the decay of ²¹²Pb, which is a beta-emitter with a half-life of 10.64 hours. nih.govisotope-cmr.com However, the primary cytotoxic effect comes from the subsequent alpha-emitting daughter radionuclides in its decay chain. nih.govisotope-cmr.comfishersci.com The decay cascade of ²¹²Pb presents a significant challenge in targeted alpha therapy: the potential for recoiling daughter nuclides to escape the chelating agent after alpha decay.

Understanding the ²¹²Pb Decay Chain and Emitted Particles

The decay of ²¹²Pb proceeds through a series of steps, ultimately leading to stable ²⁰⁸Pb. The key steps involving alpha emission are:

²¹²Pb undergoes beta decay to ²¹²Bi (half-life 60.5 minutes). nih.govisotope-cmr.com

²¹²Bi decays via a branched pathway: approximately 36% decays by alpha emission to ²⁰⁸Tl, and approximately 64% decays by beta emission to ²¹²Po. nih.govisotope-cmr.comcpu-bioinfor.org

²⁰⁸Tl (half-life 3.06 minutes) undergoes beta decay to stable ²⁰⁸Pb, also emitting high-energy gamma rays. isotope-cmr.comcpu-bioinfor.org

²¹²Po (half-life 0.3 microseconds) undergoes alpha emission to stable ²⁰⁸Pb. nih.govisotope-cmr.comcpu-bioinfor.org

The alpha particles emitted in this decay chain, primarily from ²¹²Bi (6.1 MeV) and ²¹²Po (8.8 MeV), are responsible for the high LET and cytotoxic effects. nih.govamericanelements.comnih.gov The decay chain also involves the emission of beta particles from ²¹²Pb, ²¹²Bi, and ²⁰⁸Tl, and gamma rays from ²⁰⁸Tl. isotope-cmr.comcpu-bioinfor.orgamericanelements.com

A simplified representation of the ²¹²Pb decay chain highlighting the alpha emissions is shown below:

Chemical and Physical Strategies to Manage Recoiling Daughter Nuclides

A major challenge in using alpha emitters with complex decay chains like ²¹²Pb is the recoil energy imparted to the daughter nucleus upon alpha particle emission. This recoil energy (typically 100-200 keV) is significantly higher than the energy of chemical bonds, leading to the potential breakage of the bond between the daughter nuclide and the chelator or targeting vector. americanelements.comwikipedia.orgamericanelements.comnih.gov If the daughter nuclides, particularly the alpha-emitting ones like ²¹²Bi and ²¹²Po, escape the targeted site, they can accumulate in healthy tissues and cause unwanted toxicity. guidetopharmacology.orgamericanelements.comwikipedia.orgnih.gov

Several strategies are being developed to mitigate the issue of daughter recoil and improve the retention of these radionuclides at the target site:

Chelator Design: While the recoil energy often exceeds the bond strength of traditional chelators, ongoing research aims to develop new chelating agents that might offer improved retention of daughter nuclides. However, completely preventing recoil-induced release solely through chelator design is challenging due to the high energies involved. guidetopharmacology.org DOTAM, used in this compound, is designed for stable chelation of ²¹²Pb, and its ability to retain the ²¹²Bi daughter after the initial beta decay of ²¹²Pb is a critical factor in its efficacy. isotope-cmr.comcpu-bioinfor.org Studies have investigated the retention of ²¹²Bi by different chelators after ²¹²Pb decay, showing varying degrees of daughter release. fishersci.com

Intracellular Localization: If the radiopharmaceutical is internalized by the target cell before decay occurs, the recoiling daughter nuclides may be retained within the cell, potentially reducing off-target effects. wikipedia.orgnih.gov The targeting of SSTR2 by this compound leads to receptor-mediated internalization, which is hypothesized to help retain the recoiling daughters within the tumor cell. wikipedia.org

Nanocarriers and Encapsulation: Encapsulating alpha-emitting radionuclides within nanocarriers such as liposomes or nanoparticles is a promising physical strategy to manage daughter recoil. guidetopharmacology.orgfishersci.comamericanelements.comamericanelements.comnih.govnih.govnih.govperiodic-table.io These nanostructures can be designed to be large enough to physically contain the recoiling daughter nuclides within their structure, preventing their escape and subsequent migration to healthy tissues. americanelements.comnih.gov This approach aims to create a "nano-reactor" that confines the entire decay cascade at the tumor site. Various nanomaterials, including liposomes, polymersomes, and inorganic nanoparticles like zeolites and hydroxyapatite, have been investigated for their ability to encapsulate and retain alpha emitters and their daughters. fishersci.comamericanelements.comwikipedia.orgamericanelements.comnih.govperiodic-table.io

The development of this compound with the DOTAM chelator represents an effort to create a stable radioconjugate for ²¹²Pb delivery. While DOTAM provides good initial chelation of ²¹²Pb, the management of recoiling daughters from the subsequent alpha decays remains a key consideration in maximizing therapeutic efficacy and minimizing potential toxicity. Ongoing research into advanced chelator designs and the application of nanocarrier technologies continues to explore strategies for improved daughter retention in ²¹²Pb-based radiopharmaceuticals.

Preclinical Characterization and Translational Research Studies

In Vitro Receptor Binding Affinity and Specificity Profiling

Studies have investigated the binding affinity of AlphaMedix and related compounds for SSTR2. A series of octreotate-based ligands, including eSOMA-01, eSOMA-02, and eSOMA-03, labeled with natural lead ([natPb]) or radioisotopes (203Pb or 212Pb), exhibited nanomolar affinity for SSTR2, ranging from 2.5 to 3.1 nM researchgate.netmdpi.com. Complexation with lead had a slight effect on binding affinity, generally resulting in a 1.8- to 8.3-fold higher IC50 value compared to the non-complexed analogs mdpi.com. DOTAM-TATE itself also showed nanomolar affinity for SSTR2 mdpi.com.

While TATE-based ligands, including Dotamtate, are specifically designed to target SSTR2, they may also exhibit moderate affinity for SSTR5 and minimal binding to SSTR3 snmjournals.orgmdpi.com. This contrasts with octreotide (B344500) (TOC), which has high affinity for SSTR2, SSTR3, and SSTR5 snmjournals.orgmdpi.com. Studies comparing SSTR2 agonists (like octreotide and octreotate) and antagonists (like JR11) have shown that antagonists may bind to more receptor sites, potentially leading to higher tumor uptake, although agonists like DOTATATE have demonstrated strong SSTR2-mediated uptake comparable to NET cell lines in certain contexts researchgate.netmdpi.com.

Comprehensive Preclinical Pharmacokinetics and Biodistribution

Comprehensive preclinical pharmacokinetic and biodistribution studies are crucial to understand the distribution, uptake, and clearance of radioligands within the body and tumors researchgate.net. Studies with 203Pb- and 212Pb-labeled this compound and related analogs have been performed in tumor-bearing mice, typically using models that overexpress SSTR2, such as NCI-H69 human small-cell lung cancer xenografts or AR42J tumors researchgate.netmdpi.comnih.govtargetedonc.com.

Quantitative Imaging Modalities for In Vivo Distribution Analysis (e.g., SPECT/CT)

Quantitative imaging modalities like SPECT/CT are employed to visualize and quantify the in vivo distribution of radiolabeled compounds over time researchgate.netmdpi.com. SPECT/CT imaging with [203Pb]Pb-eSOMA-01 and [203Pb]Pb-eSOMA-02 in H69-xenografted mice showed visible tumor uptake at 1, 4, and 24 hours post-injection researchgate.netmdpi.com. Analysis of SPECT images indicated similar tumor uptake (~3–4% injected dose per milliliter (%ID/mL)) for both compounds mdpi.com. High uptake was also observed in the kidneys, which is expected due to renal excretion and partial reabsorption mdpi.com.

Early clinical trials have also utilized SPECT/CT imaging with the 203Pb-labeled surrogate ([203Pb]Pb-AlphaMedix or [203Pb]Pb-AR-RMX) to evaluate biodistribution and assist in dosimetry calculations for the 212Pb-labeled therapeutic agent researchgate.netoranomed.com. A study comparing [68Ga]Ga-DOTATATE PET/CT and [203Pb]Pb-AR-RMX SPECT/CT found no statistically significant difference, suggesting 68Ga-DOTATATE PET/CT could be used for patient eligibility assessment for 212Pb-AR-RMX therapy oranomed.com.

Ex Vivo Organ and Tumor Uptake Determinations

Ex vivo biodistribution studies complement imaging by providing quantitative measurements of radioactivity concentration in various organs and tumors at specific time points researchgate.netmdpi.com. Studies with 212Pb-labeled eSOMA-01 in H69-xenografted mice confirmed high tumor uptake researchgate.netmdpi.com. At 24 hours post-injection, ex vivo biodistribution of 203Pb-labeled octreotate derivatives confirmed tumor uptake of approximately 3% ID/mL mdpi.com. While the biodistribution profiles of [203Pb]Pb-eSOMA-01 and [203Pb]Pb-eSOMA-02 were relatively similar, [203Pb]Pb-eSOMA-02 showed around 41% more uptake in the kidneys compared to [203Pb]Pb-eSOMA-01 after 4 hours mdpi.com. [203Pb]Pb-eSOMA-01 also demonstrated faster renal clearance mdpi.com. Uptakes in most non-target organs were generally below 1% ID/g mdpi.com.

Comparative Biodistribution of this compound with Analogous SSTR2-Targeting Radioligands

Comparative studies have evaluated the biodistribution of [212Pb]Pb-DOTAMTATE (this compound) alongside other 212Pb-radiolabeled SSTR2 analogs, such as [212Pb]Pb-DOTATATE and [212Pb]Pb-DOTAM-JR11, under identical conditions to understand differences in their distribution profiles nih.gov. These studies have shown that all evaluated 212Pb-radiolabeled SSTR2 analogs demonstrated a safe biodistribution profile with no unusual accumulation in healthy tissues nih.gov.

A higher initial uptake in the pancreas was observed for both [212Pb]Pb-DOTAM-JR11 and [212Pb]Pb-DOTAMTATE, likely due to known SSTR2 expression in the pancreas nih.gov. Comparative analysis using the area under the curve (AUC) as a surrogate for absorbed dose indicated a superior tumor-to-kidney AUC ratio for [212Pb]Pb-DOTAMTATE compared to other 212Pb-radiolabeled SSTR2-targeting peptides evaluated researchgate.net. This suggests favorable tumor targeting relative to a key dose-limiting organ.

Preclinical Dosimetry Modeling and Radiation Dose Calculations

Dosimetry is a critical aspect of radiopharmaceutical therapy to estimate the absorbed dose to tumors and normal tissues and predict biological effects nih.gov. For targeted alpha therapy, dosimetry is particularly challenging due to the short path length and high LET of alpha particles, as well as the heterogeneous distribution of radionuclides at the cellular level nih.govnih.govviamedica.pl.

Preclinical dosimetry modeling for this compound and related compounds aims to calculate absorbed doses in target tissues and dose-limiting organs. Studies have shown that [212Pb]Pb-eSOMA-01 displayed a high absorbed dose in the tumor (35.49 Gy/MBq) and a lower absorbed dose in the kidneys (121.73 Gy/MBq) compared to other tested radioligands in a preclinical setting researchgate.net. The kidneys are typically considered a dose-limiting organ for PRRT researchgate.netnih.gov.

Dosimetry calculations in early human studies with the 203Pb imaging surrogate were used to determine dose limits for the subsequent 212Pb-AlphaMedix therapy nih.gov.

Microdosimetric and Macrodosimetric Assessment in Target Tissues

While macrodosimetry provides an average absorbed dose to a large volume of tissue, microdosimetry is essential for TAT due to the short range of alpha particles, which is comparable to the size of individual cells nih.govnih.govviamedica.pl. Microdosimetry considers the spatial distribution of the radionuclide relative to the target volume (e.g., cell nucleus) and the stochastic nature of energy deposition by alpha particles nih.govnih.govviamedica.pl.

For TAT, macrodosimetry alone may be insufficient to accurately predict the biological effects due to the heterogeneous antigen expression on cancer cells and the localized energy deposition of alpha particles nih.govnih.gov. Microdosimetric models are necessary to investigate the physical properties of radiation energy deposition at the cellular level and account for factors such as cell geometry, source-target configuration, and cell sensitivity nih.govnih.govviamedica.pl. Preclinical studies and modeling contribute to understanding the microdosimetric energy deposition patterns of this compound in target tissues, which is crucial for optimizing therapeutic efficacy and minimizing toxicity nih.govnih.gov.

Computational Prediction of Absorbed Doses in Critical Non-Target Organs

Computational dosimetry plays a vital role in targeted radionuclide therapy (TRNT) by estimating the absorbed dose to normal tissues and tumors to anticipate the biological effects of radiation nih.gov. For alpha emitters, dosimetry presents challenges compared to beta emitters, partly because many alpha-emitting radionuclides emit few useful gamma rays or positrons for imaging at safe doses, making them less suitable for standard SPECT or PET imaging used in dosimetry enen.eumdpi.com.

The aim of dosimetry is to calculate the absorbed dose by considering patient-specific anatomy and radiopharmaceutical biodistribution, alongside radionuclide properties nih.gov. Critical non-target organs are a key consideration to minimize potential toxicity. While specific computational prediction data for this compound's absorbed doses in non-target organs were not detailed in the provided search results, preclinical studies with related ²¹²Pb-labeled compounds and general discussions on alpha therapy highlight the importance of evaluating uptake and dose in organs such as the kidneys, spleen, liver, and bone marrow oranomed.comenen.eumdpi.commdpi.com. The short range of alpha particles is intended to limit irradiation of surrounding healthy tissue, but uptake in critical organs remains a focus of dosimetry studies oranomed.commdpi.comsanofi.com. Dosimetry data for this compound was reported to have been collected during phase 1 clinical trials and was anticipated to be reported separately enen.eu.

In Vitro and In Vivo Evaluation of Radiobiological Effects in Cellular Systems

Targeted alpha therapy, including treatment with this compound, leverages the distinct radiobiological properties of alpha particles. Alpha particles are characterized by high linear energy transfer (LET) and a short path length in tissue (typically 50–100 µm, equivalent to approximately 1–3 cell diameters) mdpi.comnih.govrsc.org. This high energy deposition over a short range leads to a high ionization potential and is highly effective at causing irreparable damage to biological targets such as DNA, primarily through the induction of double-strand breaks oranomed.commdpi.comsanofi.comnih.govrsc.orgresearchgate.net. This contrasts with beta particles, which have lower LET and longer ranges, typically causing more dispersed damage oranomed.comnih.govrsc.org.

The mechanism of action of this compound relies on the specific delivery of this cytotoxic alpha radiation load to cancer cells that overexpress somatostatin (B550006) receptors (SSTRs) oranomed.comoranomed.comoranomed.compharmaceutical-technology.com. By targeting SSTRs, this compound concentrates the highly potent alpha emissions at the tumor site, aiming to maximize damage to cancer cells while minimizing the impact on nearby healthy cells that express lower levels of SSTRs oranomed.comsanofi.comrsc.org.

In vivo evaluation of the radiobiological effects of this compound has been demonstrated through clinical trials assessing its efficacy in patients with SSTR-expressing NETs. Results from a phase 1 dose-escalation trial showed substantial reductions in tumor burden snmjournals.orgresearchgate.net. The objective response rate (ORR) observed in PRRT-naive patients in the phase 1 study was 62.5% according to RECIST v1.1 criteria sanofi.comoranomed.comonclive.com. An objective response rate of 67% was observed in another evaluation of the phase 1 trial oranomed.com. In a supplementary cohort of patients who had previously received radioligand therapy and experienced disease progression, a response rate of 60% was measured oranomed.com. These tumor responses are a direct consequence of the radiobiological effects of the alpha particles emitted by ²¹²Pb and its decay products within the targeted cancer cells, leading to cell death and a reduction in tumor volume.

The following table summarizes objective response rates observed in clinical evaluations:

| Study Phase | Patient Population | Objective Response Rate (ORR) | Reference |

| Phase 1 | PRRT-naive GEP-NET patients | 62.5% | sanofi.comoranomed.comonclive.com |

| Phase 1 | Overall evaluation | 67% | oranomed.com |

| Phase 1 | Patients progressed after PRRT | 60% | oranomed.com |

These findings provide in vivo evidence of the significant radiobiological impact of this compound on targeted cellular systems within the tumor environment.

Molecular and Cellular Mechanisms of Alphamedix Action

Ligand-Receptor Interaction and Cellular Internalization Kinetics

The mechanism of action of Alphamedix begins with the interaction of its targeting component, the somatostatin (B550006) receptor-targeting peptide DOTAMTATE, with SSTRs that are overexpressed on the surface of certain cancer cells, particularly neuroendocrine tumors (NETs) nih.govwikipedia.orgmedkoo.comncats.io. This selective binding allows for the preferential accumulation of the radiopharmaceutical at tumor sites compared to healthy tissues nih.gov.

Following the binding of the ligand to the SSTR, the ligand-receptor complex undergoes cellular internalization nih.gov. This process involves the uptake of the complex into the cytoplasm of the cancer cell, typically via receptor-mediated endocytosis. Internalization is a crucial step as it brings the radioactive payload, Lead-212 (²¹²Pb), into close proximity with the cell's nucleus, the primary target for the cytotoxic alpha emissions nih.gov. While general principles of radioligand internalization suggest that agonist analogs like DOTAMTATE are effectively internalized, the specific kinetics and extent of this compound internalization can influence its intracellular distribution and the resulting absorbed dose to critical cellular structures.

Alpha Particle-Induced DNA Damage and Cellular Response

This compound utilizes the radioactive decay of ²¹²Pb, which is an in vivo generator of alpha particles through its decay chain, including the short-lived alpha-emitting daughters Bismuth-212 (²¹²Bi) and Polonium-212 (²¹²Po). Alpha particles are characterized by high Linear Energy Transfer (LET), meaning they deposit a large amount of energy over a very short path length (typically tens of micrometers) nih.govncats.io. This high energy deposition within a limited range is a key factor in the cytotoxic potency of TAT.

Direct Induction of DNA Double-Strand Breaks by High-LET Radiation

The primary mechanism by which alpha particles exert their cytotoxic effect is through the direct induction of complex and often irreparable DNA damage, predominantly double-strand breaks (DSBs) nih.govncats.io. Unlike low-LET radiation (such as beta particles or gamma rays) which tends to cause more sparsely distributed single-strand breaks and less complex lesions, high-LET alpha particles create dense ionization tracks that can simultaneously break both strands of the DNA double helix in close proximity. This clustered damage is significantly more challenging for the cell's repair machinery to effectively mend compared to the damage induced by low-LET radiation. Research indicates that only a small number of alpha particles (1-5) hitting the DNA can be sufficient to induce cell death, in contrast to the much larger number of beta particles required. Studies comparing alpha particle-induced DNA damage to that from X-rays have shown differences in the distribution and complexity of DSBs, with alpha particles leading to a higher probability of inducing multiple breaks within a short DNA segment.

| Radiation Type | LET (approx. keV/µm) | Primary DNA Damage | Complexity of Damage | Number of Particles for Cell Death (approx.) |

|---|---|---|---|---|

| Low-LET (e.g., X-rays, Beta) | < 10 | Single-strand breaks, simple lesions | Less complex | 100-1000 |

| High-LET (Alpha) | > 80 | Double-strand breaks | More complex, clustered | 1-5 |

Table 1: Comparison of DNA Damage Induced by Low- and High-LET Radiation based on general radiobiology principles.

Cellular DNA Damage Response Pathways: Repair Mechanisms and Signaling Cascades

Cells possess intricate DNA damage response (DDR) pathways to detect and repair DNA lesions and maintain genomic integrity nih.gov. In response to the DSBs induced by alpha particles from this compound, these pathways are activated. The main mechanisms for repairing DSBs in mammalian cells are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ), along with alternative end joining pathways (Alt-EJ) nih.gov. HR is a high-fidelity repair pathway that primarily operates during the S and G2 phases of the cell cycle when a sister chromatid is available as a template nih.gov. NHEJ and Alt-EJ can function throughout the cell cycle but are more prone to introducing errors during the repair process nih.gov.

The complex and clustered nature of alpha particle-induced DSBs can overwhelm or misdirect these repair mechanisms. While low-LET radiation damage often triggers repair pathways like NHEJ, high-LET damage may favor alternative repair pathways or lead to inefficient or erroneous repair. The formation of repair protein foci, such as those involving γH2AX and 53BP1, are markers of DNA damage and activated DDR nih.gov. Studies have shown differences in the characteristics of these foci following high- versus low-LET irradiation, suggesting distinct processing of the damage.

Furthermore, DNA damage triggers various signaling cascades that coordinate the cellular response, including cell cycle arrest and the activation of pathways leading to cell death nih.gov. Key proteins like p53 play a central role in these responses, linking DNA repair with cell cycle progression and apoptosis nih.gov. Signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK are also implicated in regulating cellular survival and death decisions following radiation exposure. In cancer cells, these repair and signaling pathways are often dysregulated, which can influence their sensitivity or resistance to radiotherapeutics nih.gov.

Implications of Cell Cycle Progression on Radiosensitivity

The phase of the cell cycle significantly impacts a cell's sensitivity to ionizing radiation. Cells are generally considered most radiosensitive in the G2 and M phases and least sensitive in the latter part of the S phase. The DNA damage induced by this compound triggers cell cycle checkpoints, notably at the G1-S and G2-M transitions, which serve to halt cell cycle progression and provide time for DNA repair before replication or division occurs nih.gov.

If the DNA damage is too extensive or irreparable, the cell cycle arrest can become permanent, or the cell may be directed towards a cell death pathway nih.gov. Cancer cells with compromised cell cycle checkpoints or defective repair mechanisms may attempt to proceed through the cell cycle with unrepaired damage, leading to chromosomal aberrations, genomic instability, and potentially mitotic catastrophe, a form of cell death that occurs during or after aberrant mitosis nih.gov. The ability of this compound to induce complex DSBs is particularly effective in targeting both proliferating and slowly dividing cancer cells, as the severity of the damage can overcome some of the cell cycle-dependent resistance mechanisms associated with less damaging radiation types.

Pathways of Radiopharmaceutical-Induced Cell Death

The severe and complex DNA damage inflicted by the alpha particles emitted from this compound and its decay products ultimately leads to targeted cancer cell demise nih.gov. The mode of cell death is determined by the extent and nature of the damage, the cell's genetic background, and the activation of specific cellular pathways.

Apoptosis and Necrosis as Primary Cell Demise Mechanisms

Apoptosis, a form of programmed cell death, is a significant pathway triggered by targeted alpha therapy with this compound nih.gov. Apoptosis is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is mediated by a cascade of caspase enzymes that execute the dismantling of the cell nih.gov. The induction of irreparable DSBs by alpha particles is a potent trigger for the apoptotic pathway, often through the activation of p53-dependent or independent signaling cascades nih.gov.

In addition to apoptosis, other forms of cell death, including necrosis, can be induced by ionizing radiation from radiopharmaceuticals like this compound nih.gov. Necrosis is typically considered an uncontrolled mode of cell death that occurs in response to severe cellular injury. It is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can elicit an inflammatory response. While apoptosis is often the preferred outcome for targeted cancer therapy due to its non-inflammatory nature, the high-LET radiation from alpha emitters can cause sufficient damage to induce necrotic cell death, particularly at higher radiation doses or in cells with impaired apoptotic machinery nih.gov. Other less common cell death pathways such as necroptosis, autophagy-dependent death, pyroptosis, and ferroptosis may also be involved to varying degrees nih.gov.

| Cell Death Pathway | Characteristics | Regulation | Inflammatory Response |

| Apoptosis | Cell shrinkage, DNA fragmentation, apoptotic bodies | Programmed, Caspase-mediated | Minimal |

| Necrosis | Cell swelling, membrane rupture, organelle disruption | Uncontrolled | Significant |

Table 2: Key Characteristics of Apoptosis and Necrosis.

Mitotic Catastrophe and Senescence as Cellular Fates

The high-LET radiation delivered by alpha emitters, such as 212Pb utilized in this compound, is highly effective at inducing complex DNA lesions, particularly double-strand breaks. oranomed.comoranomed.commdpi.commdpi.comnih.gov These severe DNA damages can trigger a variety of cellular responses, including cell cycle arrest and activation of DNA repair pathways. However, if the damage is too extensive or improperly repaired, cancer cells may proceed towards distinct cell fates, including mitotic catastrophe and senescence. mdpi.comnih.gov

Mitotic catastrophe is a form of cell death that occurs during or after aberrant mitosis, often as a consequence of unrepaired or misrepaired DNA damage leading to chromosomal abnormalities. mdpi.comnih.gov High-LET radiation is known to result in a higher proportion of unrejoined double-strand breaks compared to low-LET radiation, increasing the likelihood of cells entering mitosis with damaged chromosomes. mdpi.com This can lead to dysfunctional mitotic progression and ultimately cell death. Research indicates that elevated levels of mitotic catastrophe may contribute significantly to the effectiveness of alpha-particle irradiation in certain cancer cell lines. frontiersin.org Proteins such as CDK1 and Cyclin B are involved in the pathways leading to mitotic catastrophe. nih.gov

Senescence, another potential outcome of radiation-induced DNA damage, is characterized by a stable and irreversible cell cycle arrest. aacrjournals.orgnih.gov While senescent cells are no longer proliferating, they remain metabolically active and can undergo significant phenotypic changes, including the secretion of a variety of signaling molecules known as the senescence-associated secretory phenotype (SASP). aacrjournals.orgnih.gov The SASP can have complex effects on the tumor microenvironment, potentially influencing both anti-tumor immunity and pro-tumorigenic processes. aacrjournals.orgnih.gov Therapy-induced senescence is recognized as a form of drug resistance and a principal component of the tumor cell response to anticancer treatment. aacrjournals.orgnih.gov

The balance between these cellular fates following exposure to alpha radiation from agents like this compound is influenced by various factors, including the radiation dose, dose rate, and the specific genetic and molecular characteristics of the cancer cells. For instance, cells with deficiencies in DNA damage response pathways or cell cycle checkpoints may be more prone to mitotic catastrophe or senescence. frontiersin.org

Bystander and Abscopal Effects in Targeted Alpha Therapy

Beyond the direct cytotoxic effects on targeted cells, targeted alpha therapy with agents such as this compound can induce biological responses in non-irradiated cells within or distant from the tumor, referred to as bystander and abscopal effects, respectively. frontiersin.orgnih.govopenmedscience.comresearchgate.neturotoday.comnih.govlarvol.com

The bystander effect involves the induction of cytotoxic and genotoxic changes in cells that are not directly hit by alpha particles but are in the vicinity of irradiated cells. frontiersin.orgopenmedscience.comnih.gov This phenomenon is mediated by intercellular communication, involving the release of signaling molecules from irradiated cells. openmedscience.comnih.gov These signals can include reactive oxygen species (ROS), cytokines, and potentially extracellular vesicles carrying various molecules. openmedscience.comresearchgate.net Bystander effects can contribute to cell killing and DNA damage in neighboring cells, effectively extending the reach of the alpha radiation beyond the physical range of the particles. frontiersin.orgopenmedscience.comurotoday.com Studies have shown that bystander effects can account for a notable proportion of cell killing after irradiation. frontiersin.org The contribution of bystander effects may depend on biological models and physical parameters like dose and dose rate. frontiersin.org

The abscopal effect is a less common phenomenon where localized radiation treatment of a tumor leads to the regression of distant, non-irradiated metastatic sites. researchgate.neturotoday.com This systemic effect is primarily mediated by the activation of an anti-tumor immune response. researchgate.neturotoday.com While historically more associated with external beam radiotherapy, there is accumulating evidence suggesting that targeted radionuclide therapy, including TAT with alpha emitters, can also elicit abscopal effects. researchgate.neturotoday.comjrpr.org The induction of immunogenic cell death by the highly cytotoxic alpha particles in the targeted tumor site is thought to release tumor-associated antigens and danger signals, thereby stimulating an immune response that can target cancer cells throughout the body. researchgate.netjrpr.org Comparative studies have suggested that alpha-emitting radiopharmaceuticals may have unique immunomodulatory advantages compared to beta-emitters, potentially leading to stronger anti-tumor efficacy through the induction of systemic immune responses. researchgate.net

Advanced Methodologies and Computational Approaches in Alphamedix Research

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity

Ensuring the structural integrity and high radiochemical purity of Alphamedix is paramount for its efficacy and safety. Various spectroscopic and analytical techniques are employed for the characterization of the peptide conjugate (DOTAMTATE) and the final radiolabeled product ([212Pb]Pb-DOTAMTATE).

High-performance liquid chromatography (HPLC) is a key analytical technique used to assess the radiochemical yield (RCY) and purity of this compound after radiolabeling with 212Pb snmjournals.orgmdpi.com. Studies have shown that the DOTAM chelator achieves a high RCY (>95%) of 212Pb relatively quickly at room temperature, typically in less than 10 minutes, and this high purity is maintained over time snmjournals.orgsnmjournals.org. This is a crucial factor for the practical preparation and administration of the radiopharmaceutical.

Liquid chromatography–mass spectrometry (LC-MS) is utilized to confirm the identity and purity of the peptide conjugate (DOTAMTATE) before radiolabeling snmjournals.orgsnmjournals.org. This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing detailed information about the molecular weight and structure of the non-radiolabeled compound.

These analytical methods are essential for quality control during the synthesis and preparation of this compound, ensuring that the final product is consistently of high quality and that the radioactive isotope is stably bound to the targeting molecule.

Computational Modeling and Simulation of Radiopharmaceutical Dynamics

Computational modeling and simulation play a vital role in understanding and predicting the complex behavior of radiopharmaceuticals like this compound in vivo. These approaches help integrate the properties of the drug and its delivery system with its pharmacokinetic and pharmacodynamic performance oddl.fislideshare.net.

Pharmacokinetic and Pharmacodynamic Modeling for Optimized Delivery

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are used to describe the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its effect on tumor cells and normal tissues over time oddl.fislideshare.netusc.edunih.gov. These models are crucial for understanding the in vivo dynamics and optimizing the delivery of the radiopharmaceutical to the tumor site while minimizing exposure to healthy organs.

In the context of this compound, which utilizes the alpha emitter 212Pb, PK and dosimetry estimations are particularly important due to the high linear energy transfer (LET) and short range of alpha particles oranomed.comnih.govnih.govoranomed.com. By using imaging surrogates like 203Pb (discussed in detail in Section 5.3.1), researchers can obtain data on the distribution and retention of the radiolabeled compound in tumors and organs, which can then be used to build and refine PK models mdpi.comnih.govresearchgate.net. These models help predict the absorbed dose in target tissues and organs at risk, informing treatment strategies and potentially allowing for optimized administration protocols in clinical trials. Computational platforms are available that facilitate the discovery, exploration, and application of PK/PD properties of drugs usc.edu.

Mathematical Models for Radiation-Induced Cell Killing and Tumor Growth

Mathematical models are employed to understand the biological effects of the radiation emitted by this compound, specifically the induction of cell death and the impact on tumor growth. Alpha particles, like those emitted by 212Pb, are highly cytotoxic due to their high LET, which efficiently induces DNA double-strand breaks, considered the most lethal form of radiation damage oranomed.comnih.govoranomed.com.

Multi-Scale Modeling of Drug Delivery and Microvascular Networks

Multi-scale modeling approaches are increasingly being used in radiopharmaceutical research to understand the complex process of drug delivery from the systemic circulation to individual tumor cells. These models can integrate information from different spatial and temporal scales, ranging from the macroscopic distribution of the radiopharmaceutical in the body to its transport within tissues and interaction with cells at the microscopic level oddl.fislideshare.netresearchgate.net.

For this compound, multi-scale models could potentially simulate how the radiolabeled peptide navigates through the bloodstream, extravasates from tumor microvessels, and diffuses through the tumor interstitium to reach SSTR2-expressing cancer cells. Understanding the influence of tumor microvascular properties, interstitial pressure, and receptor binding kinetics at different scales can help identify barriers to delivery and inform strategies to enhance tumor uptake and distribution. Although specific multi-scale modeling studies focused exclusively on this compound were not found, the application of such advanced computational techniques is relevant to optimizing the delivery and efficacy of targeted radiotherapies.

Theranostic Pair Development and Image-Guided Therapy Paradigms

The concept of theranostics, combining therapeutic and diagnostic capabilities in a single platform, is highly relevant to radiopharmaceutical development. This compound leverages a theranostic approach by utilizing the radioactive decay properties of lead isotopes.

Utilization of Lead-203 (203Pb) as a Diagnostic Surrogate for 212Pb

A key aspect of the this compound development involves the use of Lead-203 (203Pb) as a diagnostic surrogate for the therapeutic isotope Lead-212 (212Pb) oranomed.commdpi.comoranomed.comresearchgate.net. While 212Pb is an alpha emitter primarily used for therapy, 203Pb is a gamma emitter with suitable properties for imaging with Single-Photon Emission Computed Tomography (SPECT) oranomed.commdpi.comoranomed.com.

By labeling the DOTAMTATE peptide with 203Pb, researchers can perform SPECT/CT imaging and biodistribution studies in preclinical models and potentially in patients mdpi.comresearchgate.net. These studies provide valuable information on the in vivo behavior of the radiolabeled conjugate, including its targeting specificity, tumor uptake, and clearance from organs mdpi.comresearchgate.net. Since 203Pb and 212Pb are isotopes of the same element and are chelated by the same molecule (DOTAM), their chemical and biological behaviors are expected to be very similar. This allows the imaging data obtained with 203Pb-DOTAMTATE to serve as a reliable surrogate for predicting the pharmacokinetics and dosimetry of the therapeutic 212Pb-DOTAMTATE mdpi.comnih.gov.

Comparative Analysis with Other Radiopharmaceutical Platforms

Head-to-Head Comparisons with Beta-Emitting Peptide Receptor Radionuclide Therapies (e.g., ¹⁷⁷Lu-DOTATATE)

Peptide Receptor Radionuclide Therapy (PRRT) with beta-emitting radionuclides, such as ¹⁷⁷Lu-DOTATATE (Lutathera), has demonstrated clinical efficacy in treating SSTR-expressing NETs. ¹⁷⁷Lu-DOTATATE is currently considered a standard of care for gastroenteropancreatic NETs isotope-cmr.comfishersci.pt. However, limitations exist, including incomplete responses and the development of resistance isotope-cmr.comfishersci.com. AlphaMedix, as a ²¹²Pb-based TAT, offers a potentially superior alternative due to the fundamental differences in the properties of alpha versus beta particles.

A key distinction between alpha and beta emitters lies in their linear energy transfer (LET). Alpha particles, consisting of two protons and two neutrons, possess a high LET (typically 50-230 keV/µm) and a short path length in tissue (50-100 µm) wikipedia.orgfishersci.nonih.govnih.govcpu-bioinfor.orgnih.govnih.gov. This high energy deposition over a short range results in a high probability of causing irreparable double-strand DNA breaks within targeted cells nih.govnih.govnih.govuni.lu. In contrast, beta particles, such as those emitted by ¹⁷⁷Lu, have a lower LET (around 0.2 keV/µm) and a longer path length (typically 1,000-10,000 µm) wikipedia.orgfishersci.nonih.gov. Beta particles primarily cause single-strand DNA breaks, which are more readily repairable by cellular mechanisms nih.govnih.gov.

This differential energy deposition has a profound impact on tumor eradication. The concentrated energy of alpha particles allows for potent cytotoxic effects on individual cancer cells with minimal damage to surrounding healthy tissue nih.govnih.govnih.govguidetopharmacology.orgwikipedia.org. Preclinical studies have shown that alpha particles can effectively kill cancer cells at lower doses than beta or gamma radiation nih.gov. The high LET of alpha particles also means their cytotoxicity is less dependent on factors like tumor oxygenation and cell proliferation rate, which can influence the effectiveness of beta emitters wikipedia.orgnih.govuni.lu.

Comparative studies, including early clinical data for this compound, suggest that the higher LET and shorter path length of ²¹²Pb-based therapy compared to ¹⁷⁷Lu-DOTATATE could lead to more effective tumor cell damage isotope-cmr.comfishersci.com.

Tumors can develop resistance to beta-emitting PRRT through various mechanisms, including the repair of sublethal DNA damage and the presence of hypoxic tumor microenvironments wikipedia.orguni.lu. The nature of alpha decay, inducing complex and often irreparable double-strand DNA breaks, makes it inherently less susceptible to typical cellular DNA repair mechanisms nih.govnih.gov. Furthermore, alpha particles are more effective in hypoxic conditions, a common feature of solid tumors that can confer resistance to conventional radiotherapy and beta emitters nih.govuni.lu.

While cancer cells may still develop strategies to evade alpha therapy, such as downregulating the target receptor, the direct cytotoxic mechanism of alpha particles is considered less prone to the resistance pathways that limit the efficacy of beta emitters wikipedia.orgnih.govnih.govnih.gov. Early clinical data for this compound in PRRT-naïve and pre-treated patients is being evaluated to understand its potential in overcoming resistance observed with beta-emitting PRRT fishersci.ptisotope-cmr.comnih.gov.

Differential Linear Energy Transfer and Its Impact on Tumor Eradication

Benchmarking Against Other Alpha-Emitting Radionuclides (e.g., Actinium-225, Bismuth-213)

Beyond ²¹²Pb, other alpha-emitting radionuclides are being explored for targeted therapy, including Actinium-225 (²²⁵Ac) and Bismuth-213 (²¹³Bi) macsenlab.comufl.edu. Each radionuclide possesses distinct decay characteristics that influence their suitability for different therapeutic applications.

²¹²Pb is an in vivo generator of alpha particles, with a half-life of 10.6 hours fishersci.comnih.govwikipedia.orgwikipedia.org. Its decay chain includes the emission of two alpha particles fishersci.comnih.gov. ²²⁵Ac has a longer half-life of 10 days and decays through a series of shorter-lived daughters, ultimately emitting four alpha particles wikipedia.orgnih.govmacsenlab.comnih.gov. ²¹³Bi, a daughter product of ²²⁵Ac, has a short half-life of 45.6 minutes and emits one main alpha particle wikipedia.orgufl.edunih.govuc.ptmedkoo.com.

These differences in half-life and the number of alpha emissions per decay chain have significant dosimetric consequences. ²²⁵Ac, with its longer half-life and multiple alpha emissions, delivers a higher total energy per decay, making it potent but also potentially increasing the risk of off-target toxicity if the daughters redistribute wikipedia.orgmacsenlab.comnih.govnih.govinvivochem.cn. ²¹³Bi's short half-life is advantageous for rapid clearance from non-target tissues but may limit the total dose delivered to slower-accumulating tumors nih.govmedkoo.com. ²¹²Pb offers a balance, with a half-life suitable for targeting while its decay chain provides multiple cytotoxic events fishersci.comnih.govwikipedia.orgwikipedia.orgnih.gov.

Dosimetry calculations for alpha emitters are complex, particularly for those with multiple daughters, due to the potential for daughter radionuclide redistribution following the recoil effect wikipedia.orgmacsenlab.comnih.govmedkoo.cominvivochem.cnctdbase.org. Accurate dosimetry is crucial for optimizing therapeutic efficacy and minimizing damage to healthy organs medkoo.comctdbase.orgscribd.com.

Efficient and stable chelation is critical for targeted alpha therapy to ensure the radionuclide remains bound to the targeting vector until it reaches the tumor and to prevent the release of free radionuclides or their daughters, which could lead to off-target toxicity macsenlab.cominvivochem.cnctdbase.orgnih.gov. Different radionuclides require specific chelators that can form stable complexes.

For ²¹²Pb, chelators like DOTAM and DOTA have been explored fishersci.comncats.ionih.govnih.gov. Research indicates that DOTAM can offer superior chelation efficiency and faster kinetics for ²¹²Pb compared to DOTA and certain other chelators nih.govnih.gov. Novel chelators specifically designed for ²¹²Pb are also under investigation ncats.iounmul.ac.id.

²²⁵Ac, being a trivalent actinide, presents unique challenges in chelation chemistry due to its large ionic radius googleapis.comwikipedia.org. While DOTA has been used, limitations exist regarding labeling efficiency and complex stability googleapis.com. Novel macrocyclic and acyclic chelators with more donor atoms, such as Macropa and Octapa derivatives, are being developed to improve ²²⁵Ac chelation googleapis.comwikipedia.orgnih.gov.

²¹³Bi can be chelated by agents like DOTA and DTPA, but the short half-life and production methods (often from ²²⁵Ac generators) influence the radiolabeling strategies uc.ptncats.io.

The recoil effect, where the daughter nucleus receives kinetic energy upon alpha decay, poses a challenge for radionuclides with decay chains, potentially causing the daughter to break free from the chelator wikipedia.orgmacsenlab.cominvivochem.cnctdbase.orgnih.gov. Strategies to manage recoil include designing chelators that can sequester daughters or incorporating the radionuclide into nanoparticles or liposomes macsenlab.com. The stability of the chelator-radionuclide complex is paramount in mitigating the effects of recoil and ensuring that the cytotoxic energy is deposited within or near the target cell macsenlab.comctdbase.org.

Distinct Decay Characteristics and Dosimetric Consequences

Exploration of Novel SSTR-Targeting Ligands and Chelating Systems for ²¹²Pb Conjugation

The efficacy of SSTR-targeted radiopharmaceuticals relies on the specificity and affinity of the targeting ligand for SSTRs, predominantly SSTR2 in NETs nih.govfishersci.com. This compound utilizes an SSTR-targeting peptide conjugated via the DOTAM chelator to ²¹²Pb isotope-cmr.comfishersci.ptfishersci.comnih.govguidetopharmacology.orgwikipedia.orgisotope-cmr.comnih.govwikipedia.orgnih.govnih.govfishersci.comwikipedia.orgnih.gov.

Ongoing research focuses on developing novel SSTR-targeting ligands, including both agonists and antagonists, and optimizing chelating systems for ²¹²Pb conjugation to improve tumor uptake, retention, and pharmacokinetic profiles while minimizing off-target accumulation, particularly in the kidneys which express SSTRs nih.govnih.gov. Preclinical studies comparing different SSTR analogs conjugated to ²¹²Pb have shown variations in tumor uptake and kidney retention depending on the peptide and chelator used nih.govnih.gov. For instance, studies have compared ²¹²Pb conjugates of DOTAMTATE, DOTATATE, and other SSTR2-targeting peptides, evaluating their chelation efficiency and in vivo performance nih.govnih.gov. These efforts aim to identify combinations that offer the most favorable therapeutic index for ²¹²Pb-based SSTR-targeted therapy.

The development of novel chelators specifically tailored for ²¹²Pb is also an active area of research, seeking to enhance the stability of the radioconjugate and potentially influence its biodistribution ncats.iounmul.ac.idperspectivetherapeutics.com.

Preclinical to Clinical Translation Pathways and Regulatory Science

Research Frameworks Guiding Radiopharmaceutical Development and Translation

The development and translation of radiopharmaceuticals like Alphamedix are guided by established research frameworks that bridge preclinical findings to clinical application. These frameworks involve a multidisciplinary approach, integrating medicinal chemistry, radiochemistry, in vitro and in vivo preclinical studies, and clinical trials nih.govresearchgate.net.

Preclinical studies for this compound have focused on characterizing its properties and evaluating its potential efficacy and safety profile before human administration globenewswire.comresearchgate.net. This includes in vitro assays to determine binding affinity to somatostatin (B550006) receptors (SSTRs), which are overexpressed in most NETs oranomed.comoranomed.comglobenewswire.comoranomed.com. Studies have shown nanomolar affinity for SSTR2 researchgate.net. In vivo preclinical evaluations in tumor-bearing animal models are crucial to assess biodistribution, tumor uptake, and preliminary anti-tumor activity globenewswire.comresearchgate.netnih.gov. These studies aim to understand how the radiopharmaceutical is distributed within the body, its accumulation in target tumors, and its clearance from non-target organs, particularly critical organs like the kidneys rsc.orgresearchgate.net. The goal is to establish a favorable tumor-to-normal tissue ratio to maximize therapeutic effect while minimizing off-target radiation exposure rsc.orgoranomed.com.

Data from preclinical studies with ²¹²Pb-labeled octreotate analogs, including those related to this compound, have provided evidence of high tumor uptake and favorable absorbed doses in tumors in animal models researchgate.net. For instance, one study highlighted that a specific ²¹²Pb-labeled analog demonstrated the highest absorbed dose in the tumor and the lowest in the kidneys among tested radioligands researchgate.net. These preclinical findings are essential for supporting the rationale for initiating first-in-human clinical trials nih.govglobenewswire.com.

The translational pathway involves scaling up manufacturing processes to meet clinical trial requirements under Good Manufacturing Practice (GMP) guidelines globenewswire.comradiomedix.com. It also requires the development of appropriate imaging techniques, often utilizing a surrogate imaging isotope (like ²⁰³Pb for ²¹²Pb), to visualize biodistribution and tumor targeting in patients researchgate.netresearchgate.net.

Regulatory Designations and Their Scientific Underpinnings (e.g., Orphan Drug, Breakthrough Therapy)

Regulatory designations play a significant role in expediting the development and review of promising new therapies for serious conditions, particularly rare diseases. This compound has received both Orphan Drug Designation and Breakthrough Therapy Designation from the United States Food and Drug Administration (FDA) oranomed.comoranomed.comglobenewswire.compatsnap.comonclive.comronnyallan.net.

Orphan Drug Designation (ODD) is granted to drugs intended to treat rare diseases or conditions that affect fewer than 200,000 people in the U.S. oranomed.comglobenewswire.com. Neuroendocrine tumors, the target indication for this compound, are considered rare neoplasms oranomed.comoranomed.comglobenewswire.comoranomed.com. The scientific underpinning for ODD is based on the prevalence of the disease and the potential of the drug to address an unmet medical need within that limited patient population. ODD provides certain incentives to drug developers, such as market exclusivity upon approval and tax credits oranomed.comglobenewswire.com.

Breakthrough Therapy Designation (BTD) is granted to expedite the development and review of drugs for serious conditions where preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy on a clinically significant endpoint(s) oranomed.comonclive.comradiomedix.com. The scientific underpinning for the BTD granted to this compound for gastroenteropancreatic neuroendocrine tumors (GEP-NETs) who are naive to peptide receptor radionuclide therapy (PRRT) is based on promising results observed in early-phase clinical trials oranomed.compatsnap.comonclive.comradiomedix.com. Specifically, the designation was supported by findings from Phase 1 and ongoing Phase 2 trials that assessed the safety and efficacy of this compound oranomed.comonclive.com. The Phase 1 dose-escalation trial demonstrated an objective response rate (ORR) of 62.5% in PRRT-naive GEP-NET patients, which contributed to the BTD patsnap.comonclive.comronnyallan.net. This preliminary clinical evidence of substantial improvement compared to existing therapies is the scientific basis for receiving BTD oranomed.comonclive.com. This compound is noted as the first Targeted Alpha Therapy to receive Breakthrough Therapy Designation oranomed.comonclive.comronnyallan.netradiomedix.com.

Methodological Approaches for Dose-Escalation Studies in Early-Phase Radiopharmaceutical Investigations

Dose-escalation studies are a critical component of early-phase clinical trials for radiopharmaceuticals like this compound. These studies, typically Phase 1, are designed to determine the maximum tolerated dose (MTD) or recommended Phase 2 dose (RP2D), evaluate the safety profile, and assess the pharmacokinetics and biodistribution of the radiopharmaceutical in humans globenewswire.compatsnap.comsnmjournals.orglarvol.com.

For this compound, the Phase 1 clinical trial (NCT03466216) was a non-randomized, open-label, single-center study that utilized a dose-escalation design globenewswire.compatsnap.comlarvol.com. The study aimed to determine the safety, biodistribution, and preliminary effectiveness in adult subjects with SSTR-positive NETs globenewswire.compatsnap.com.

Methodological approaches in such studies often involve starting with a low dose in a small cohort of patients and escalating the dose in subsequent cohorts based on observed toxicity and other safety data globenewswire.comsnmjournals.org. This can involve single ascending dose (SAD) cohorts followed by multiple ascending dose (MAD) cohorts oranomed.compatsnap.com. The dose escalation is guided by predefined rules to ensure patient safety.

In the this compound Phase 1 trial, treatment began with single ascending doses, with subsequent cohorts receiving incremental dose increases until a tumor response or a dose-limiting toxicity was observed patsnap.com. This was followed by a multiple ascending dose regimen patsnap.com. The study successfully completed dose escalation, and a recommended Phase 2 dose regimen was established patsnap.com.

Data from the Phase 1 dose-escalation study provided crucial information on the relationship between the administered dose and the observed effects, including preliminary efficacy signals patsnap.comonclive.com. For example, results from the highest dose cohort in the Phase 1 study showed partial responses in patients researchgate.net.

The design of these studies is informed by preclinical data, including dosimetry estimates from animal models, to select a safe starting dose in humans nih.govresearchgate.net. Ongoing monitoring of patients for adverse events, pharmacokinetic profiles (how the drug is absorbed, distributed, metabolized, and excreted), and imaging to confirm targeting and biodistribution are integral to the dose-escalation methodology globenewswire.com.

Data Table: Summary of this compound Phase 1 Dose Escalation Findings (Illustrative based on available data)

Based on the available information from the Phase 1 dose-escalation trial of this compound patsnap.comonclive.comronnyallan.netresearchgate.net, the following table summarizes key findings related to dose and preliminary response in PRRT-naive GEP-NET patients.

| Cohort (Illustrative) | Dose Level (Illustrative) | Number of Patients Evaluated (PRRT-Naive GEP-NET) | Objective Response Rate (ORR) (RECIST 1.1) |

| Phase 1 (Overall GEP-NET PRRT-Naive) | Various Ascending Doses | 20 | 62.5% onclive.comronnyallan.net |

| Phase 1 (Highest Dose Cohort MAD 4) | 67.6 µCi/kg per cycle | 3 | Partial Response observed in all 3 subjects (73%, 71%, and 33% decrease in index lesions) researchgate.net |

The findings from the dose-escalation study, particularly the observed objective response rate, provided the clinical evidence that supported the Breakthrough Therapy Designation oranomed.comonclive.comradiomedix.com. These results, along with safety data (though safety profiles are excluded from this article as per instructions), informed the selection of the dose regimen being evaluated in the ongoing Phase 2 studies oranomed.comoranomed.compatsnap.com.

Future Research Trajectories and Translational Opportunities for Alphamedix

Strategies for Optimizing Treatment Protocols and Schedules

Optimizing the treatment protocols and schedules for AlphaMedix is a critical area of ongoing and future research. The Phase 1 dose-escalation study (NCT03466216) provided initial insights into the safety and tolerability of ascending doses of this compound in PRRT-naive patients with SSTR-expressing NETs. onclive.comnih.govmdpi.comascopubs.org This trial was designed with a 3+3 dose-escalation scheme and converted to a Multiple Ascending Dose (MAD) regimen once a tumor response was observed. ascopubs.orgbraintumor.org The MAD regimen involved multiple administrations at 8-week intervals, with subsequent cohorts receiving incremental dose increases. braintumor.org

The ongoing Phase 2 trial (ALPHAMEDIX02, NCT05153772) is further evaluating the safety and efficacy of this compound with a specific dosing regimen in PRRT-naive patients. onclive.commdpi.commdpi.comnih.gov Preliminary results from the Phase 1 study demonstrated an objective response rate (ORR) of 62.5% per RECIST v1.1 criteria in PRRT-naive GEP-NET patients. onclive.comoranomed.comsanofi.com In the MAD4 cohort of the Phase 1 study, 5 out of 6 evaluable patients showed an ORR of 83.3% by RECIST 1.1, alongside a 100% response rate based on ⁶⁸Ga-DOTATATE-PET/CT imaging. ascopubs.org These findings suggest that this compound can induce substantial tumor burden reduction. ascopubs.orgsanofi.com

Future research will likely focus on refining these dosing strategies based on the comprehensive data from the Phase 2 trial. This includes determining the optimal number of cycles, the ideal time interval between administrations, and potential patient stratification based on tumor characteristics, such as SSTR expression levels and tumor burden, to personalize treatment regimens. The goal is to maximize therapeutic efficacy while maintaining a favorable safety profile. Further studies may explore adaptive dosing strategies informed by dosimetry and treatment response monitoring.

Synergistic Combination Therapies with this compound

The potential for synergistic combination therapies is a significant area for the future development of this compound. Combining TAT with other anti-tumor treatments holds promise for enhancing therapeutic outcomes, overcoming resistance mechanisms, and potentially broadening the spectrum of treatable cancers. mdpi.comencyclopedia.pubnih.govresearchgate.net

Integration with External Beam Radiation Therapy and Chemotherapy

Combining this compound with external beam radiation therapy (EBRT) and chemotherapy is being explored as a strategy to improve treatment effectiveness. mdpi.comencyclopedia.pubresearchgate.net The rationale for combining TAT with EBRT lies in their distinct mechanisms of action and potential to address tumor heterogeneity. While this compound targets SSTR-expressing cells internally, EBRT delivers radiation externally, affecting both targeted and non-targeted cells within the radiation field. This combination could potentially enhance tumor cell kill and mitigate the impact of heterogeneous SSTR expression within a tumor. mdpi.com

The integration of this compound with chemotherapy agents is also a promising avenue. Chemotherapy can induce DNA damage and cell death through different pathways than alpha emitters. Combining these modalities may lead to synergistic cytotoxic effects and potentially overcome resistance to either treatment alone. nih.govthno.org Preclinical studies and early clinical trials are investigating various combination approaches with PRRT, including combinations with chemotherapy like CAPTEM (capecitabine and temozolomide), which have shown promising results in NETs. nih.govthno.org Future research will need to carefully evaluate the optimal sequencing and dosing of this compound with specific chemotherapy regimens to maximize synergy and manage potential overlapping toxicities.

Concomitant Use with Immunotherapy and Targeted Agents

The concomitant use of this compound with immunotherapy and targeted agents represents another exciting area of investigation. Immunotherapy, particularly with immune checkpoint inhibitors, has revolutionized cancer treatment by stimulating the patient's immune system to attack cancer cells. Radiation therapy, including TAT, can potentially enhance anti-tumor immune responses by inducing immunogenic cell death and releasing tumor-associated antigens. isotopes.gov Combining this compound with immunotherapy could lead to a synergistic effect, where the direct cytotoxic effects of alpha radiation are amplified by a robust anti-tumor immune response. researchgate.net

Targeted agents that interfere with specific molecular pathways involved in cancer growth and survival could also be combined with this compound. These agents may sensitize cancer cells to radiation, inhibit repair mechanisms, or target alternative pathways that contribute to treatment resistance. thno.org Research is ongoing to identify the most promising targeted agents for combination with TAT in NETs and other SSTR-expressing cancers. nih.gov Careful preclinical evaluation and clinical trials will be necessary to assess the efficacy and safety of these combinations.

Advancements in Radionuclide Production and Supply Chain Robustness for ²¹²Pb

A critical factor for the widespread adoption and success of ²¹²Pb-based TATs like this compound is the establishment of robust and reliable production and supply chains for the radionuclide. Historically, the limited availability of alpha emitters has been a significant hurdle in the development of TAT. oranomed.comnih.goveuropeanpharmaceuticalreview.com

²¹²Pb is typically generated from the decay of ²²⁸Th, which can be obtained from the decay chain of ²²⁶Ra or through neutron irradiation of ²²⁶Ra in a nuclear reactor. advancingnuclearmedicine.com ²²⁸Th then decays through a series of shorter-lived isotopes, including ²²⁴Ra, before yielding ²¹²Pb. advancingnuclearmedicine.com Companies like Orano Med and AdvanCell are actively investing in and developing proprietary technologies to address the supply challenges. oranomed.comeuropeanpharmaceuticalreview.comadvancell.com.au Orano Med, for instance, has developed a patented chemical process for large-scale ²¹²Pb production and is building industrial facilities to support commercialization. europeanpharmaceuticalreview.com AdvanCell utilizes proprietary ²¹²Pb generators to provide a scalable supply of the isotope. advancell.com.au

These advancements in production methods, including the development of ²²⁴Ra generators that can produce both ²¹²Pb and ²¹²Bi, are crucial for ensuring a consistent and sufficient supply of high-purity ²¹²Pb for clinical trials and eventual commercial distribution. nih.govadvancingnuclearmedicine.com A reliable supply chain is essential to support the increasing demand as this compound and other ²¹²Pb-based therapies advance through clinical development and become more widely available.

Addressing Unresolved Challenges in Targeted Alpha Therapy Development and Application

Despite the significant progress with this compound and other TATs, several unresolved challenges remain in their development and application. One key challenge is the need for a better understanding of the relationships between administered dose, absorbed dose in tumors and healthy tissues, and clinical outcomes. nih.govnih.gov Standardized dosimetry methods for alpha emitters are still evolving, and accurate patient-specific dosimetry is crucial for optimizing treatment efficacy and minimizing toxicity. mdpi.comopenmedscience.com

Another challenge is the potential for tumor cells to develop resistance mechanisms to TAT, such as the downregulation of the target receptor (SSTR in the case of this compound) or the activation of alternative survival pathways. nih.gov Research into these resistance mechanisms is vital for developing strategies to overcome them, potentially through combination therapies or the development of new targeting agents.

The potential long-term deleterious effects of alpha emitters also require continued investigation. While the short range of alpha particles limits damage to surrounding healthy tissue, the decay chain of ²¹²Pb includes daughter isotopes, and their potential contribution to toxicity needs to be fully understood. nih.govadvancingnuclearmedicine.com

Finally, expanding the application of TAT beyond NETs to other cancer types that express suitable targets is an ongoing area of research. Identifying and validating new tumor-specific targets and developing corresponding targeting vectors are essential steps for broadening the clinical utility of ²¹²Pb-based therapies.

Overcoming these challenges through continued research, technological advancements, and collaborative efforts will be crucial for fully realizing the potential of this compound and targeted alpha therapy in the fight against cancer.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for preclinical studies evaluating AlphaMedix™'s targeted alpha therapy (TAT) in neuroendocrine tumors (NETs)?